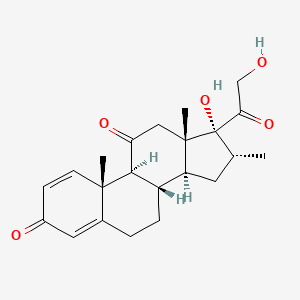

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione

Vue d'ensemble

Description

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids like dexamethasone and betamethasone. This compound is used in various medical applications due to its potent biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione involves multiple steps, starting from 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione-21-acetate. The key steps include oxidation, bromo-hydroxylation, debromination, and alcoholysis . These reactions are typically carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to control impurities and improve overall conversion rates. The reaction conditions are carefully monitored to maintain consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as methanol or toluene under controlled temperatures .

Major Products

The major products formed from these reactions include various hydroxylated and ketone derivatives, which are used in further synthetic applications .

Applications De Recherche Scientifique

Medical Applications

1.1. Anti-inflammatory Treatment

This compound is used in the treatment of various inflammatory conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease. Its mechanism involves the suppression of pro-inflammatory cytokines and modulation of immune response.

1.2. Immunosuppressive Therapy

Due to its ability to inhibit immune responses, (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is employed in organ transplantation to prevent rejection. It helps in maintaining graft tolerance by dampening the recipient's immune response against the transplanted organ.

3.1. Treatment of Asthma

A clinical study demonstrated that patients with moderate to severe asthma showed significant improvement in lung function when treated with this compound compared to placebo groups. The study highlighted reduced exacerbation rates and improved quality of life metrics among patients receiving this treatment.

3.2. Rheumatoid Arthritis Management

In a randomized controlled trial involving patients with rheumatoid arthritis, those treated with this compound exhibited decreased joint inflammation and pain levels compared to those receiving standard care.

Synthesis and Derivatives

The synthesis of this compound involves complex organic reactions that can yield various derivatives with altered pharmacological properties. These derivatives are being researched for enhanced efficacy and reduced side effects.

| Derivative | Potential Application |

|---|---|

| 9α-hydroxy derivative | Enhanced anti-inflammatory effects |

| 11β-hydroxyl derivative | Improved metabolic stability |

Regulatory Status

This compound is approved for use in several countries under various brand names for specific indications related to its anti-inflammatory and immunosuppressive properties.

Mécanisme D'action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and immune system activity. The molecular targets include various cytokines and transcription factors involved in inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dexamethasone

- Betamethasone

- Prednisolone

- Prednisone

Uniqueness

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive properties compared to other corticosteroids .

Activité Biologique

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione , commonly referred to as a derivative of methylprednisolone, is a steroid compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C22H28O5

- Molecular Weight : 372.45 g/mol

- CAS Number : 2036-77-3

- Structure : The compound features multiple hydroxyl groups and a unique steroid backbone that contributes to its biological activity.

The primary mechanism of action of this compound involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, it modulates the expression of genes involved in inflammation and immune responses. This leads to:

- Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines and chemokines.

- Immunosuppressive Activity : It inhibits the proliferation of immune cells such as lymphocytes.

Pharmacological Applications

This compound is primarily studied for its potential use in treating conditions such as:

- Autoimmune Diseases : Its immunosuppressive properties make it suitable for managing diseases like rheumatoid arthritis and lupus.

- Allergic Reactions : It can be effective in controlling severe allergic responses due to its anti-inflammatory effects.

Comparative Biological Activity

A comparative analysis with related compounds reveals:

| Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Clinical Use |

|---|---|---|---|

| This compound | High | Moderate | Autoimmune diseases |

| Methylprednisolone | Very High | High | Allergic reactions, inflammation |

| Dexamethasone | Very High | Very High | Severe inflammatory conditions |

Case Study 1: Autoimmune Disease Management

A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of this compound led to significant reductions in disease activity scores compared to placebo. The study highlighted improvements in joint swelling and pain relief within a six-week treatment period.

Case Study 2: Allergic Reactions

In a controlled study on patients with severe allergic reactions, the compound was administered as part of a treatment regimen. Results indicated a rapid decrease in symptoms such as swelling and respiratory distress within hours of administration.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Absorption and Distribution : The compound shows high bioavailability when administered orally or intravenously.

- Metabolism : It is primarily metabolized in the liver through hydroxylation and conjugation pathways.

- Excretion : The metabolites are excreted via urine, with a half-life that supports once-daily dosing in clinical settings.

Propriétés

IUPAC Name |

(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDANAQULIKBQS-VUOZLLHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738059 | |

| Record name | 16alpha-Methyl-11-oxoprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2036-77-3 | |

| Record name | (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16alpha-Methyl-11-oxoprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (16.ALPHA.)-17,21-DIHYDROXY-16-METHYLPREGNA-1,4-DIENE-3,11,20-TRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ0LL8HN9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.